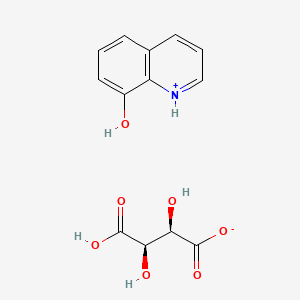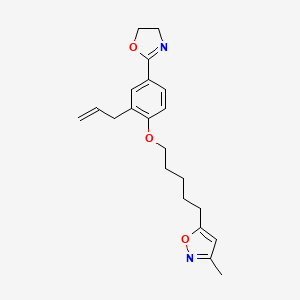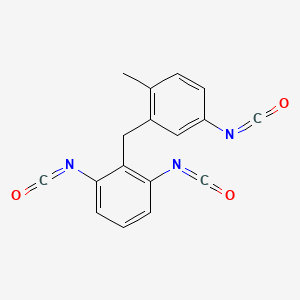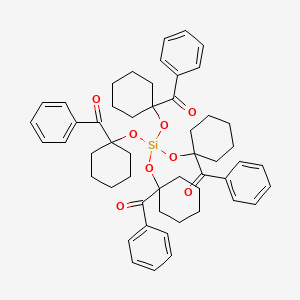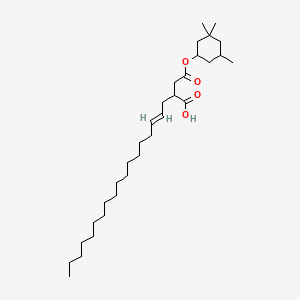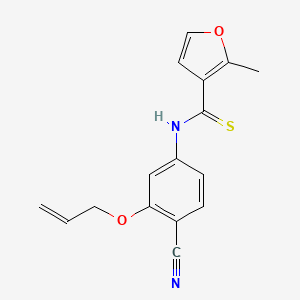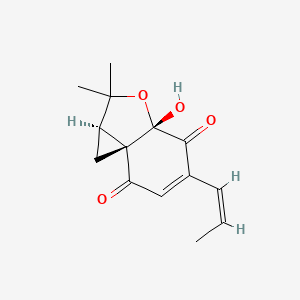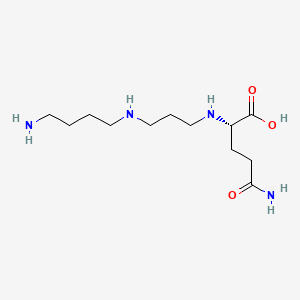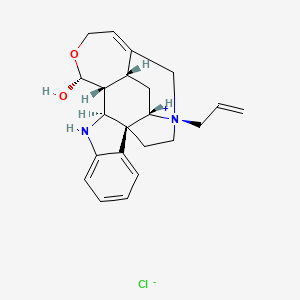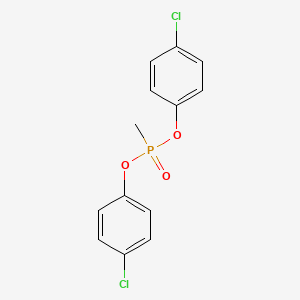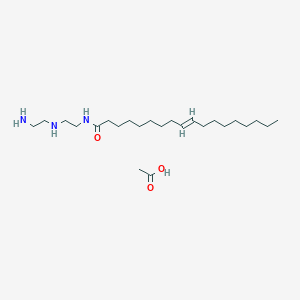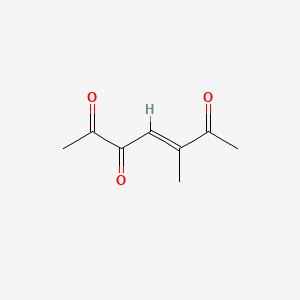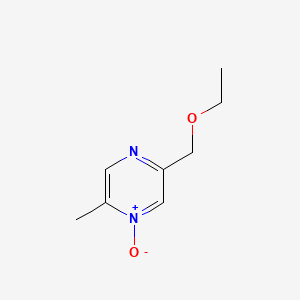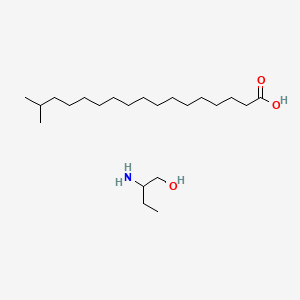
Einecs 300-899-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-899-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The synthesis of Einecs 300-899-2 can be achieved through several methods. One common approach involves the direct combination of elements at elevated temperatures. This method is straightforward and widely used in the preparation of metal chalcogenides . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Einecs 300-899-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Einecs 300-899-2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is employed in the study of cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic properties. Industrial applications include its use in the production of advanced materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Einecs 300-899-2 involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes and inhibit specific enzymes, disrupting cellular processes and leading to various biological effects. For example, it may inhibit enzymes involved in the Krebs cycle, affecting energy production and cellular metabolism .
Comparison with Similar Compounds
Einecs 300-899-2 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and versatile applications in various fields .
Properties
CAS No. |
93964-53-5 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-aminobutan-1-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-4(5)3-6/h17H,3-16H2,1-2H3,(H,19,20);4,6H,2-3,5H2,1H3 |
InChI Key |
HXPOMGFOUCJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N.CC(C)CCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


